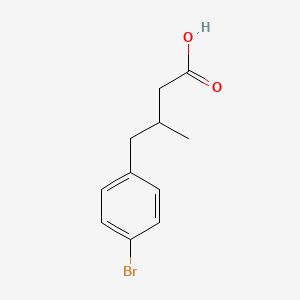
Ethyl 2-(5-amino-1H-indol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-amino-1H-indol-1-yl)acetate is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological significance. This particular compound features an indole core substituted with an amino group at the 5-position and an acetic acid ethyl ester moiety at the 1-position. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-amino-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Amino Group: The amino group at the 5-position can be introduced through nitration followed by reduction. For example, nitration of the indole core can be achieved using nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride.
Attachment of the Acetic Acid Ethyl Ester Moiety: The acetic acid ethyl ester moiety can be introduced through esterification. This involves the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position. Reagents such as halogens (chlorine, bromine) can be used under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the compound, such as amines from nitro groups.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-amino-1H-indol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indoles.
Medicine: Research into its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties, is ongoing.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-amino-1H-indol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows it to mimic the structure of natural ligands, enabling it to bind to and modulate the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
5-Bromoindole: A halogenated indole derivative used in various chemical syntheses.
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the 2-position.
Uniqueness: Ethyl 2-(5-amino-1H-indol-1-yl)acetate is unique due to the presence of both an amino group and an acetic acid ethyl ester moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
ethyl 2-(5-aminoindol-1-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14/h3-7H,2,8,13H2,1H3 |
InChI-Schlüssel |
FWOUVCXOJRQVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=CC2=C1C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















